An In-depth Technical Guide to 6,7-Dimethoxy-4H-chromen-4-one: Chemical Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 6,7-Dimethoxy-4H-chromen-4-one: Chemical Structure, Properties, and Synthetic Methodologies
This technical guide provides a comprehensive overview of 6,7-Dimethoxy-4H-chromen-4-one, a member of the chromone family of heterocyclic compounds. While this specific isomer is not as extensively documented in publicly available literature as some of its substituted counterparts, this guide synthesizes information from related structures and established chemical principles to offer a detailed understanding of its chemical and physical properties, a plausible synthetic route, and expected analytical characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel chromone derivatives.
Introduction to the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of naturally occurring and synthetic compounds with diverse and significant biological activities. These activities include anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. The versatility of the chromone ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. The methoxy substituents, as seen in the title compound, are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their metabolic stability and membrane permeability.
Chemical Structure and Nomenclature
6,7-Dimethoxy-4H-chromen-4-one , also referred to as 6,7-dimethoxychromone, is a bicyclic aromatic compound. Its structure consists of a benzene ring fused to a pyran-4-one ring, with two methoxy groups (-OCH₃) attached to the 6 and 7 positions of the benzene ring.
IUPAC Name: 6,7-dimethoxy-4H-chromen-4-one
Molecular Formula: C₁₁H₁₀O₄
Molecular Weight: 206.19 g/mol
Chemical Structure:
Caption: Chemical structure of 6,7-Dimethoxy-4H-chromen-4-one.
Physicochemical Properties
While specific experimental data for 6,7-Dimethoxy-4H-chromen-4-one is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Justification/Reference |
| Physical State | Solid at room temperature. | Chromones are generally crystalline solids. |
| Melting Point | Expected to be in the range of 150-200 °C. | Based on melting points of similar dimethoxy-substituted chromones and flavonoids. |
| Solubility | Soluble in organic solvents like DMSO, DMF, chloroform, and methanol. Sparingly soluble in water. | The presence of the polar carbonyl group and ether linkages suggests some polarity, while the aromatic core limits water solubility. |
| pKa | Weakly basic. | The carbonyl oxygen can be protonated under strongly acidic conditions. |
| LogP | Estimated to be between 1.5 and 2.5. | Calculated based on the contributions of the chromone core and the two methoxy groups. |
Synthesis of 6,7-Dimethoxy-4H-chromen-4-one
A plausible and efficient synthetic route to 6,7-Dimethoxy-4H-chromen-4-one involves the cyclization of a corresponding 2'-hydroxyacetophenone derivative. A general and widely applicable method is the reaction of a 2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6,7-Dimethoxy-4H-chromen-4-one.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of substituted 4H-chromen-4-ones.[1]
Step 1: Synthesis of the Enaminone Intermediate
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To a solution of 2'-Hydroxy-4',5'-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 equivalents).
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Heat the reaction mixture to reflux (typically around 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
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Upon completion, allow the reaction mixture to cool to room temperature. The enaminone intermediate may precipitate out of the solution.
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Isolate the solid by filtration and wash with a non-polar solvent like hexane to remove any unreacted starting materials. The product can be used in the next step without further purification.
Step 2: Cyclization to 6,7-Dimethoxy-4H-chromen-4-one
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Dissolve the crude enaminone intermediate from the previous step in a suitable solvent such as dichloromethane (DCM) or ethanol.
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Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
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Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent like DCM or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6,7-Dimethoxy-4H-chromen-4-one.
Spectroscopic and Analytical Characterization
The structural elucidation of 6,7-Dimethoxy-4H-chromen-4-one would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.[2][3]
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.
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Aromatic Protons: Two singlets are expected for the protons at C5 and C8, and two doublets for the protons at C2 and C3 of the pyranone ring. The exact chemical shifts will depend on the solvent used.
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Methoxy Protons: Two sharp singlets, each integrating to three protons, are expected for the two methoxy groups at C6 and C7.
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¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
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Carbonyl Carbon: A signal in the downfield region (around 170-180 ppm) is characteristic of the C4 carbonyl carbon.
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Aromatic and Olefinic Carbons: Multiple signals in the aromatic region (around 100-160 ppm) will correspond to the carbons of the benzene and pyranone rings.
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Methoxy Carbons: Two signals in the aliphatic region (around 55-65 ppm) will correspond to the carbons of the two methoxy groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6,7-Dimethoxy-4H-chromen-4-one, the expected molecular ion peak [M]⁺ would be observed at m/z 206. Fragmentation may involve the loss of methyl groups (-CH₃) or a retro-Diels-Alder reaction of the pyranone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,7-Dimethoxy-4H-chromen-4-one is expected to show characteristic absorption bands:
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C=O Stretch: A strong absorption band around 1630-1660 cm⁻¹ corresponding to the conjugated ketone carbonyl group.
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C=C Stretch: Absorption bands in the region of 1500-1600 cm⁻¹ due to the aromatic and olefinic C=C bond stretching.
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C-O Stretch: Strong absorption bands for the aryl-alkyl ether linkages of the methoxy groups, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 6,7-Dimethoxy-4H-chromen-4-one in a solvent like methanol or ethanol is expected to exhibit absorption bands characteristic of the chromone chromophore. The conjugated system of the benzopyran-4-one core will give rise to π → π* transitions. The presence of the electron-donating methoxy groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted chromone.[4][5]
Potential Biological Activities and Applications
While specific biological studies on 6,7-Dimethoxy-4H-chromen-4-one are not widely reported, the chromone class of compounds is well-known for a broad spectrum of pharmacological activities. It is plausible that this compound may exhibit some of the following properties:
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Anti-inflammatory Activity: Many chromone derivatives have been shown to inhibit inflammatory pathways.
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Antioxidant Properties: The phenolic ether structure may contribute to radical scavenging activity.
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Enzyme Inhibition: The chromone scaffold is a known inhibitor of various enzymes, and this derivative could be explored for its potential in this area.
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Anticancer Activity: Numerous chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Further research is warranted to explore the specific biological profile of 6,7-Dimethoxy-4H-chromen-4-one and its potential as a lead compound in drug discovery programs.
Conclusion
References
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MDPI. (2023, July 23). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PMC. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Cu(β-diketonato)2 bathochromic shifts from the ultraviolet towards the visible region. PMC. Retrieved from [Link]
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MDPI. (2017, December 6). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
